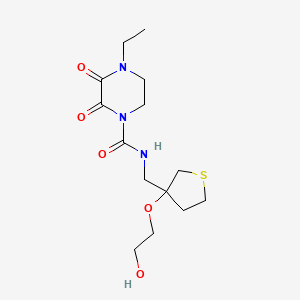

4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

The compound 4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a piperazine derivative characterized by a 2,3-dioxopiperazine core substituted with an ethyl group at position 3. The carboxamide moiety is linked to a tetrahydrothiophene (thiolane) ring bearing a 2-hydroxyethoxy group.

Properties

IUPAC Name |

4-ethyl-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5S/c1-2-16-4-5-17(12(20)11(16)19)13(21)15-9-14(22-7-6-18)3-8-23-10-14/h18H,2-10H2,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEALANPKHSFZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article synthesizes existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a piperazine core substituted with ethyl and hydroxyethoxy groups, alongside a tetrahydrothiophene moiety. The molecular formula is , with a molecular weight of approximately 320.4 g/mol.

Biological Activity Overview

- Anti-inflammatory Activity : Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis. Prostaglandins play a key role in mediating inflammation and pain responses .

- Analgesic Effects : The analgesic potential of related compounds has been documented, suggesting that this compound may also provide pain relief through mechanisms involving central and peripheral pathways .

The proposed mechanism involves the inhibition of COX enzymes, particularly COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators. This is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target these enzymes without significant side effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that related compounds inhibit the formation of inflammatory mediators in various human cell lines. For instance, studies involving LPS-stimulated macrophages showed reduced levels of TNF-alpha and IL-6 upon treatment with similar compounds .

- Animal Models : Animal studies have shown that administration of compounds structurally related to this compound significantly reduces edema in models of acute inflammation, such as the carrageenan-induced paw edema model in rats .

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Key Analogs

Key Observations :

- Piperazine Substitution: The target’s 2,3-dioxo group is rare among analogs, which typically feature non-oxidized piperazine rings. This oxidation may enhance hydrogen-bonding capacity compared to non-dioxo analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

- Carboxamide Linkage : Unlike the target’s tetrahydrothiophene-methyl group, most analogs (e.g., ) use aromatic or simple alkyl linkages, which may reduce steric hindrance but limit conformational flexibility.

Physicochemical Properties

- Crystal Structure : Piperazine rings in analogs (e.g., ) adopt chair conformations, which are sterically favorable. The target’s dioxo group may enforce a planar configuration at positions 2 and 3, altering ring puckering and intermolecular interactions.

- Solubility : The 2-hydroxyethoxy group likely enhances water solubility compared to analogs with lipophilic substituents (e.g., trifluoromethylphenyl ).

Key Research Findings

Substituent Effects : Ethyl groups on piperazine (as in ) enhance metabolic stability compared to bulkier substituents, but the target’s dioxo group may increase susceptibility to enzymatic oxidation.

Synthetic Challenges : The tetrahydrothiophene ring in the target compound complicates synthesis compared to simpler aryl-piperazine analogs , requiring specialized catalysts or protecting-group strategies.

Biological Hypotheses : The combination of dioxopiperazine and hydroxyethoxy groups may confer dual activity—e.g., receptor modulation and antioxidant effects—unlike single-mechanism analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.